molecular formula C13H16N4 B1467047 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1490077-44-5

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1467047
CAS No.: 1490077-44-5
M. Wt: 228.29 g/mol
InChI Key: HPQYBVGAOHZJMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which is a part of the compound , has been widely studied. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Scientific Research Applications

Anticancer Potential

  • Imidazo[4,5-b]pyridines, including compounds like 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, have been identified as potential anticancer agents. These compounds can inhibit mitosis, demonstrating significant antitumor activity in animal models. Synthesis routes for such compounds involve cyclization of diamino-pyridines and have shown varying levels of biological activity (C. Temple, J. Rose, R. Comber, G. Rener, 1987) Temple et al., 1987.

Antimicrobial Activity

  • Novel series of imidazo[4,5-b]pyridine derivatives, including variants of this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated effectiveness against various bacterial strains and fungi, highlighting their potential as antimicrobial agents (Venkata Ramakrishna Mallemula, N. N. Sanghai, V. Himabindu, A. Chakravarthy, 2015) Mallemula et al., 2015.

Antiviral Properties

  • Some derivatives of imidazo[4,5-b]pyridine have been synthesized and tested for their antiviral properties. These compounds, related to this compound, showed effectiveness against viruses like human cytomeglovirus, herpes simplex, and varicella-zoster virus, suggesting their utility in antiviral therapies (D. J. Cundy, G. Holan, Michelle Otaegui, G. Simpson, 1997) Cundy et al., 1997.

Corrosion Inhibition

  • Imidazo[4,5-b]pyridine derivatives have been studied for their potential as corrosion inhibitors. These compounds, including analogs of this compound, have shown high inhibition performance against mild steel corrosion in acidic environments, indicating their applicability in industrial corrosion protection (A. Saady, Z. Rais, F. Benhiba, et al., 2021) Saady et al., 2021.

Mechanism of Action

Properties

IUPAC Name

3-cyclopropyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-11-13(15-6-1)17(10-3-4-10)12(16-11)9-5-7-14-8-9/h1-2,6,9-10,14H,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQYBVGAOHZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NC3=C2N=CC=C3)C4CCNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

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